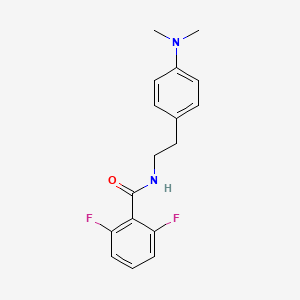

N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C17H18F2N2O and its molecular weight is 304.341. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Research Chemicals and Synthetic Opioids

The exploration of synthetic opioids, including compounds structurally similar to N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide, has significantly impacted drug development. These efforts aim to identify compounds with a more favorable side-effect profile, including reduced dependency and abuse potential. However, the emergence of these compounds as 'research chemicals' poses challenges for policy makers and law enforcement due to their potential for abuse and the adverse effects associated with their use (Elliott, Brandt, & Smith, 2016).

2. Neurological Research

Compounds structurally related to this compound have been utilized in neurological research, particularly in the study of Alzheimer's disease. For example, radiolabeled derivatives have been used in PET scans to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients, offering insights into diagnostic assessments and therapeutic monitoring (Shoghi-Jadid et al., 2002).

3. Photophysics and Charge Transfer

Research on derivatives of this compound has contributed to understanding the photophysics behind certain chemical structures. Studies on stilbenes and their derivatives have shed light on intramolecular charge transfer mechanisms, crucial for designing optical materials and understanding fluorescence properties (Létard, Lapouyade, & Rettig, 1993).

4. Cancer Research

Modifications of the this compound structure have led to the development of compounds with potential applications in cancer treatment. For instance, N-acylhydrazone derivatives acting as HDAC 6/8 dual inhibitors suggest a promising avenue for molecular therapies targeting cancer, highlighting the compound's versatility in drug design and therapeutic potential (Rodrigues et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide are currently unknown. This compound is a derivative of aniline, which is a building block for a wide range of chemicals, including dyes, drugs, and plastics . .

Mode of Action

It is known that compounds with similar structures, such as dimethylaniline, can undergo reactions with methylating agents to form quaternary ammonium salts . This suggests that this compound may also undergo similar reactions.

Biochemical Pathways

It is known that aniline derivatives can participate in various biochemical reactions, including electrophilic aromatic substitution . This suggests that this compound may also affect similar pathways.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well studied. Therefore, it is difficult to outline its impact on bioavailability. It is known that similar compounds, such as 4-dimethylaminophenol, can be administered intramuscularly or orally .

Eigenschaften

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O/c1-21(2)13-8-6-12(7-9-13)10-11-20-17(22)16-14(18)4-3-5-15(16)19/h3-9H,10-11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXMHAQJSRUPLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2905100.png)

![6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2905104.png)

![N-(2-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2905106.png)

![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2905110.png)

![3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2905114.png)

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2905121.png)